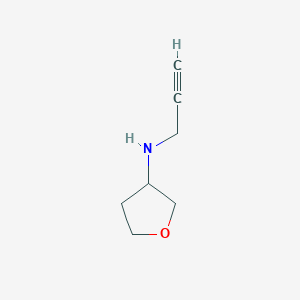

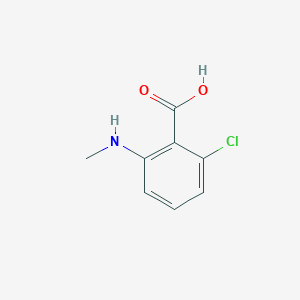

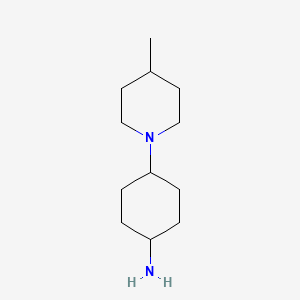

N-(prop-2-yn-1-yl)oxolan-3-amine

説明

N-(prop-2-yn-1-yl)oxolan-3-amine, also known as PROXYL, is a stable nitroxide radical that has gained significant attention in scientific research due to its unique properties. PROXYL has been used in various fields of research, including biochemistry, biophysics, and medicine.

科学的研究の応用

1. Silver-Catalyzed Cyclization

N-(prop-2-yn-1-yl)oxolan-3-amine has been used in silver-catalyzed cycloisomerization, which is a practical method for synthesizing 3-methylimidazo[1,2-a]pyridines. This process offers good yields and excellent regioselectivity under mild conditions (Chioua et al., 2013).

2. Cholinesterase and Monoamine Oxidase Dual Inhibition

Research has identified derivatives of this compound as potential cholinesterase and monoamine oxidase dual inhibitors. This discovery is significant for the development of therapeutic agents (Bautista-Aguilera et al., 2014).

3. Carbon Capture Applications

The compound is relevant in the modeling of fluid phase behavior in mixtures involving amines, water, and carbon dioxide, which is crucial for understanding carbon capture processes (Mac Dowell et al., 2011).

4. Functionalization of Polyesters

It has been used in the functionalization of polyesters for the design of degradable, cell-penetrating, and gene delivery agents. This application demonstrates the compound's utility in biomedical research (Zhang et al., 2012).

5. Synthesis of Fused Heterocyclic Derivatives

This compound is instrumental in the synthesis of fused heterocyclic derivatives, which are known for their action on the central nervous system (Veltri et al., 2020).

6. Synthesis of N-Substituted 1,3-Oxazinan-2-ones

The compound is involved in the synthesis of N-substituted 1,3-oxazinan-2-ones, which has applications in pharmaceuticals (Trifunović et al., 2010).

7. Antioxidant and Anticancer Activities

A study has synthesized derivatives with this compound that exhibit antioxidant activity and potential anticancer properties (Rehan et al., 2021).

作用機序

Target of Action

It’s known that the compound can act as a photosensitizer , which suggests that it may interact with light-sensitive molecules in biological systems.

Mode of Action

N-(prop-2-yn-1-yl)oxolan-3-amine has been shown to undergo visible-light-induced oxidative formylation . Both the starting material and the product act as photosensitizers . The compound generates singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) through energy transfer and a single electron transfer pathway . These reactive oxygen species play an important role in the reaction .

Biochemical Pathways

The generation of reactive oxygen species like 1 o 2 and o 2 ˙ − suggests that it could potentially influence oxidative stress pathways and related cellular processes .

Result of Action

The compound’s ability to generate reactive oxygen species suggests it could potentially induce oxidative stress in cells , which can have various effects depending on the cellular context.

Action Environment

The action of this compound is influenced by environmental factors such as light and oxygen availability . The compound undergoes visible-light-induced oxidative formylation , suggesting that its action, efficacy, and stability could be affected by light conditions. Additionally, the reaction involves molecular oxygen , indicating that oxygen levels could also influence the compound’s action.

生化学分析

Biochemical Properties

N-(prop-2-yn-1-yl)oxolan-3-amine has been used as a thiol-reactive probe to covalently label, enrich, and quantify the reactive cysteinome in cells and tissues . This suggests that it interacts with enzymes and proteins that contain reactive cysteine residues, forming covalent bonds with these biomolecules .

Cellular Effects

The effects of this compound on cells are largely determined by its interactions with cysteine-containing proteins. These proteins play crucial roles in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its ability to covalently modify cysteine residues. This can lead to changes in protein function, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can vary over time. As a thiol-reactive probe, it may influence the stability and degradation of proteins by modifying their cysteine residues .

Metabolic Pathways

This compound may be involved in metabolic pathways related to cysteine metabolism, given its reactivity with cysteine residues . It could potentially interact with enzymes and cofactors involved in these pathways, influencing metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of this compound would be influenced by its interactions with cysteine-containing proteins, which can be found in various cellular compartments . Its localization could potentially influence its activity or function .

特性

IUPAC Name |

N-prop-2-ynyloxolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-2-4-8-7-3-5-9-6-7/h1,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXXPESMLYYBCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1428824.png)

![3-chloro-6-(propan-2-yl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B1428825.png)

![[1-(2-Methylpropyl)cyclopentyl]methanamine](/img/structure/B1428835.png)

![[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1428836.png)

![3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B1428838.png)

![3-(difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1428841.png)